(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate
CAS No.: 127132-32-5
Cat. No.: VC0137466
Molecular Formula: C23H29NO5
Molecular Weight: 399.48006
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127132-32-5 |
|---|---|
| Molecular Formula | C23H29NO5 |
| Molecular Weight | 399.48006 |
| IUPAC Name | ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |
| Standard InChI | InChI=1S/C23H29NO5/c1-5-27-21(25)20(24-22(26)29-23(2,3)4)15-17-11-13-19(14-12-17)28-16-18-9-7-6-8-10-18/h6-14,20H,5,15-16H2,1-4H3,(H,24,26)/t20-/m0/s1 |
| SMILES | CCOC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate is a protected amino acid derivative with several key structural features. The compound contains an (S)-configured α-carbon, indicating its stereochemistry follows the natural L-amino acid configuration. At its core is a phenyl ring with a benzyloxy substituent at the para position, which provides a protected phenolic functionality. The amino group is protected with a tert-butoxycarbonyl (Boc) group, while the carboxylic acid is protected as an ethyl ester.
The presence of these protecting groups makes the compound particularly useful in peptide synthesis and other chemical transformations where selective deprotection is required. The benzyloxy group can be cleaved under hydrogenolysis conditions, the Boc group is acid-labile, and the ethyl ester can be hydrolyzed under basic conditions, offering orthogonal deprotection strategies.
Physical and Chemical Properties
Based on structural analysis and related compounds, the following physical and chemical properties can be inferred for (S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₉NO₅ |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (DCM, chloroform, ethanol); insoluble in water |
| Stability | Stable under standard conditions; sensitive to strong acids (Boc group) |
| Optical Rotation | [α]D likely negative (typical for S-configuration amino acid derivatives) |
| Protection Groups | Boc (N-terminus), Ethyl ester (C-terminus), Benzyl (phenol) |
The compound's structure suggests it is derived from tyrosine, with additional protecting groups appropriate for organic synthesis applications. The multiple protection strategies allow for selective chemistry at various functional sites.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of (S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate typically follows established protocols for protected amino acid derivatives. The most common approach involves starting with L-tyrosine, followed by a series of protection reactions for the various functional groups.
A typical synthetic route would involve:
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Boc protection of the amino group
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Benzylation of the phenolic hydroxyl
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Esterification of the carboxylic acid
Detailed Synthetic Procedures
Based on similar compounds in the literature, a representative synthesis might proceed as follows:
The preparation of related protected amino acids often employs coupling reagents like HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluorophosphate) and HOBT (1-hydroxybenzotriazole) in dichloromethane with triethylamine as a base . These conditions facilitate amide bond formation when coupling the protected amino acid with other building blocks.
For the specific benzylation step, standard alkylation conditions with benzyl bromide and a base such as potassium carbonate in DMF would be employed. The esterification step typically uses thionyl chloride in ethanol or ethyl iodide with a base.
The purification typically involves flash chromatography on silica gel using petroleum ether/ethyl acetate solvent systems, as observed with structurally similar compounds .
Applications and Uses
Peptide Synthesis
(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate serves as a valuable building block in peptide synthesis due to its protected functional groups. The Boc-protected amino group can participate in peptide coupling reactions while preventing unwanted side reactions.
In solid-phase peptide synthesis (SPPS), protected amino acid derivatives like this compound are essential for the stepwise assembly of peptides. The orthogonal protection strategy allows for selective deprotection at different stages of the synthesis.
Pharmaceutical Research
The compound represents a protected form of tyrosine, which is an important amino acid found in many bioactive peptides and proteins. Protected tyrosine derivatives are frequently used in the synthesis of pharmaceutically relevant compounds, particularly those targeting protein-protein interactions or enzyme active sites.
The presence of a benzyloxy group at the para position of the phenyl ring provides additional functionality that can be leveraged for structure-activity relationship studies in drug development. Once the benzyl group is removed, the resulting phenol can participate in hydrogen bonding interactions with biological targets.
Organic Synthesis
As a multifunctional building block, this compound can serve as an intermediate in the synthesis of more complex molecules. The various protecting groups allow for selective transformations, making it a versatile starting material for organic chemists.
Related Compounds and Structural Analogs
Structural Variants
Several structural variants of this compound exist, differing in their protecting groups or substitution patterns. For example:
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(S)-Benzyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate trifluoromethanesulfonate, which features a benzyloxycarbonyl (Cbz) protection on the amine and a benzyl ester instead of an ethyl ester .
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Cbz-L-Tyrosine benzyl ester triflate (CAS: 183070-41-9), which has a molecular weight of 537.50500 and molecular formula C₂₅H₂₂F₃NO₇S .
These related compounds share the core structure derived from tyrosine but differ in their protection strategies, making them suitable for different synthetic applications depending on the required deprotection conditions.
Comparison with Other Protected Amino Acids
Protected forms of other amino acids show similar patterns in their chemical properties and applications. For example, the search results mention compounds like "2S-2-9H-fluoren-9-ylmethoxycarbonylamino-3-[2-methylpropan-2-yloxycarbonylamino]propanoic acid," which represents a different protected amino acid being imported into India .
The choice of specific protection groups depends on the intended synthetic strategy and compatibility with other reaction conditions in multi-step syntheses.
Analytical Methods and Characterization
Spectroscopic Identification
The characterization of (S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate typically involves:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR would show characteristic signals for the aromatic protons of both phenyl rings, the ethyl ester group, the tert-butyl group, and the α-proton adjacent to the carbamate.
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Mass Spectrometry: The molecular ion peak would correspond to the molecular weight, with fragmentation patterns showing loss of the tert-butyl group, ethoxy group, and benzyl group.
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Infrared Spectroscopy: Characteristic absorption bands for the carbamate, ester carbonyl, and aromatic rings would be evident.
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